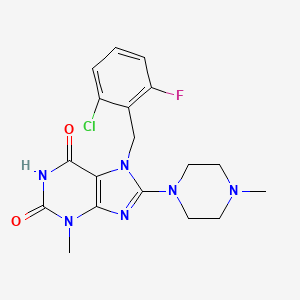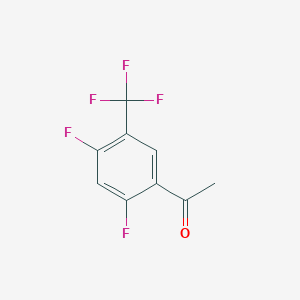
2',4'-Difluoro-5'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone” is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is also known as 1-(2,4-difluoro-5-(trifluoromethyl)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 . This indicates that the compound has a central carbon atom (from the acetophenone group) bonded to a phenyl group and a carbonyl group. The phenyl group is substituted with two fluorine atoms and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Green Chemistry Applications
The acylation of resorcinol with acetic acid represents a green chemistry approach, wherein 2',4'-Dihydroxyacetophenone is prepared. This method avoids the use of molar excess of zinc chloride and replaces hazardous acylating agents with acetic acid, utilizing solid acid catalysts for a more environmentally friendly process. The catalyst used, Amberlyst-36, showcases effectiveness and reusability, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Organic Synthesis
In the realm of organic synthesis, trifluoroacetic anhydride, aided by elemental tellurium, has been utilized for the synthesis of 2-(trifluoromethyl)oxazoles from acetophenone oxime acetates. This innovative method proceeds via a single-electron transfer (SET) reduction, leading to compounds with potential fungicidal and insecticidal activities (Luo & Weng, 2018).
Enhancing Reactivity in Polycondensation
A computational study shed light on the influence of electron-withdrawing groups on the reactivity of carbonyl compounds in polycondensation reactions. It was demonstrated that such groups lower the LUMO energy, thereby enhancing the reactivity of the compounds. This finding offers valuable insights for designing reactive monomers, particularly in the context of electrophilic aromatic substitution reactions (Ramos Peña, Zolotukhin, & Fomine, 2004).
Electrocatalysis
The electroreduction of acetophenone in ionic liquids, exploring the influence of proton availability on product distribution, represents another fascinating application. This study highlights the potential of ionic liquids as mediums for the electrocarboxylation of acetophenone, contributing to the field of green chemistry and sustainable chemical processes (Zhao, Horne, Bond, & Zhang, 2014).
Biocatalysis
A novel bacterial strain, Leifsonia xyli HS0904, was discovered to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone, showcasing its potential as a biocatalyst. This finding opens new avenues for the production of chiral alcohols, highlighting the interplay between microbiology and organic synthesis (Wang, Cai, Ouyang, He, & Su, 2011).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLKBMBPJFOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
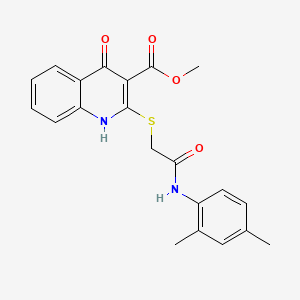
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)
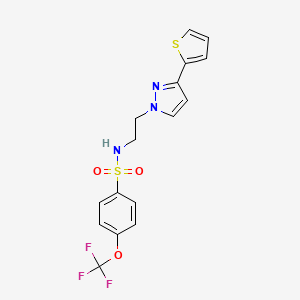
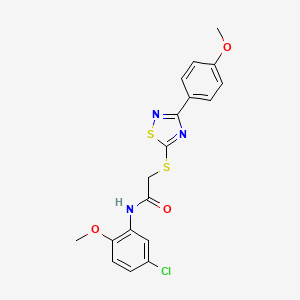
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735362.png)
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2735364.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)

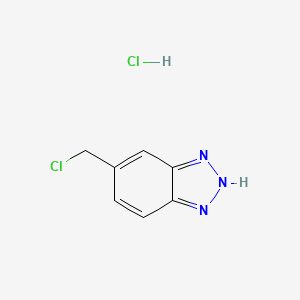
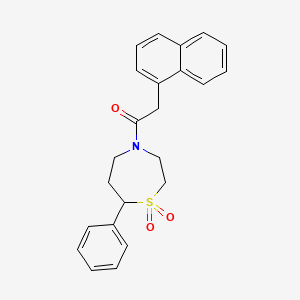
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)
